molecular formula C23H30N2O2 B11329755 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11329755
M. Wt: 366.5 g/mol
InChI Key: YYGIYHZGLPEFSD-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylphenoxy group, a methylphenyl group, and a pyrrolidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The starting material, 4-ethylphenol, is reacted with an appropriate halogenating agent (such as thionyl chloride) to form 4-ethylphenyl chloride.

    Nucleophilic Substitution: The 4-ethylphenyl chloride is then reacted with sodium acetate to form 4-ethylphenoxy acetate.

    Amide Formation: The 4-ethylphenoxy acetate is reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine under appropriate conditions (such as using a coupling agent like EDCI) to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency purification techniques, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C23H30N2O2/c1-3-19-8-12-21(13-9-19)27-17-23(26)24-16-22(25-14-4-5-15-25)20-10-6-18(2)7-11-20/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26)

InChI Key

YYGIYHZGLPEFSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3

Origin of Product

United States

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